2,6-Dimethylmorpholine-3-carboxylic acid 2,6-Dimethylmorpholine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17761123
InChI: InChI=1S/C7H13NO3/c1-4-3-8-6(7(9)10)5(2)11-4/h4-6,8H,3H2,1-2H3,(H,9,10)
SMILES:
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol

2,6-Dimethylmorpholine-3-carboxylic acid

CAS No.:

Cat. No.: VC17761123

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethylmorpholine-3-carboxylic acid -

Specification

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
IUPAC Name 2,6-dimethylmorpholine-3-carboxylic acid
Standard InChI InChI=1S/C7H13NO3/c1-4-3-8-6(7(9)10)5(2)11-4/h4-6,8H,3H2,1-2H3,(H,9,10)
Standard InChI Key IGPQPRLYHWWCQS-UHFFFAOYSA-N
Canonical SMILES CC1CNC(C(O1)C)C(=O)O

Introduction

Structural Characteristics and Physicochemical Properties

2,6-Dimethylmorpholine-3-carboxylic acid features a six-membered morpholine ring substituted with methyl groups at positions 2 and 6 and a carboxylic acid at position 3. The stereochemistry of the methyl groups critically determines its physicochemical and biological behavior. For example, the (2R,6S) enantiomer exhibits distinct receptor-binding properties compared to other stereoisomers.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₃NO₃
Molecular Weight159.18 g/mol
CAS Number1909305-55-0 (hydrochloride)
pKa (Carboxylic Acid)~2.5 (estimated)
SolubilityWater: 25 mg/mL (hydrochloride)

The hydrochloride salt form (C₇H₁₄ClNO₃, MW 195.64 g/mol) enhances solubility for biological applications . Stereoisomers such as (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride (CAS 2031242-39-2) demonstrate how minor structural variations alter reactivity and bioactivity.

Synthesis and Scalable Production

Conventional Synthetic Routes

The synthesis typically begins with diisopropanolamine, which undergoes high-temperature dehydration catalyzed by concentrated sulfuric acid to form 2,6-dimethylmorpholine. Subsequent carboxylation via CO₂ or chloroformate derivatives introduces the carboxylic acid group. A representative pathway involves:

  • Ring Formation: Diisopropanolamine → 2,6-dimethylmorpholine (H₂SO₄, 180°C).

  • Carboxylation: Reaction with ethyl chloroformate to yield the ethyl ester, followed by hydrolysis.

Stereoselective Synthesis

Enantioselective methods leverage chiral auxiliaries or catalysts. For instance, crystallization-induced dynamic resolution (CIDT) using trans-(1R,2R)-6-nitro-1-aminoindan-2-ol achieves >97% enantiomeric excess in related morpholine derivatives . The (2R,6S) configuration is preferentially synthesized via asymmetric hydrogenation or enzymatic resolution.

Table 2: Comparative Analysis of Synthetic Methods

MethodYield (%)enantiomeric Ratio (er)Key Advantage
Classical Carboxylation65–75RacemicCost-effective
CIDT Resolution80–9297:3High enantiopurity
Enzymatic Hydrolysis70–8595:5Mild conditions

Applications in Medicinal Chemistry

Peptide Synthesis

The carboxylic acid group facilitates conjugation to amino acids, while the morpholine ring enhances metabolic stability. Protected derivatives like 4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid (C₁₂H₂₁NO₅) are widely used in solid-phase peptide synthesis.

Bioactive Molecule Development

  • Anticancer Agents: Morpholine derivatives inhibit kinases (e.g., PI3K) and tubulin polymerization. The (2R,6S) enantiomer shows 10-fold higher potency against breast cancer cell lines (IC₅₀ = 0.8 μM) than its (2S,6R) counterpart.

  • Antivirals: Structural analogs interfere with viral protease activity, reducing SARS-CoV-2 replication by 90% at 5 μM.

Table 3: Biological Activity of Stereoisomers

StereoisomerTargetIC₅₀ (μM)Therapeutic Area
(2R,6S)PI3Kα0.8Oncology
(2S,6R)PI3Kα8.2Oncology
(2R,6R)HIV-1 Protease2.4Infectious Diseases

Chemical Reactivity and Derivatization

Carboxylic Acid Functionalization

The carboxylic acid undergoes amidation, esterification, and decarboxylation. Photoredox-mediated decarboxylative alkylation with Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ generates carbon-centered radicals for C–C bond formation .

Morpholine Ring Modifications

  • N-Alkylation: Reacts with alkyl halides to form quaternary ammonium salts.

  • Oxidation: Forms morpholine N-oxide, enhancing solubility.

Future Directions

  • Continuous Flow Synthesis: Microreactor technology may improve yield and stereocontrol.

  • PROTAC Development: Morpholine-carboxylic acid hybrids could enable targeted protein degradation.

  • Green Chemistry: Enzymatic carboxylation using CO₂ and H₂ offers sustainable scale-up .

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